4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

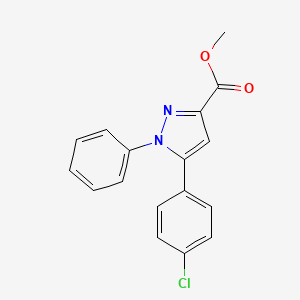

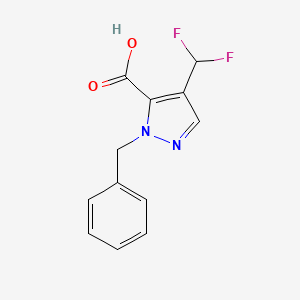

4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as JNJ-42756493, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Cardiotonic Activities

A study by Wang et al. (2008) found that certain pyridazinone derivatives, similar in structure to 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide, exhibit clear cardiotonic effects. These compounds were compared with levosimendan, a known cardiotonic agent, revealing a potential application in cardiac therapies.

Bioactive Molecule Synthesis

Collins et al. (2000) research involved synthesizing dihydro-1,2,4-triazin-6(1H)-ones and related compounds, providing insights into chemical modification processes that could be relevant for derivatives like 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide. Such studies aid in understanding the synthetic routes and potential modifications of similar compounds.

Anticancer Research

A study by Ravinaik et al. (2021) focused on the synthesis and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. This research highlights the potential of benzamide derivatives in cancer treatment, which could extend to compounds like 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide.

Histone Deacetylase Inhibition

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as studied by Zhou et al. (2008), is an example of a benzamide derivative with specific histone deacetylase (HDAC) inhibition properties. This suggests potential applications for similar compounds in epigenetic therapy and cancer treatment.

Novel GPR39 Agonists

Sato et al. (2016) discovered novel GPR39 agonists, including benzamide derivatives, showing an unexpected role of zinc as an allosteric potentiator. This research may indicate potential applications of similar compounds in receptor-targeted therapies.

Pharmacokinetics and Tissue Distribution

Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, a benzamide derivative, highlighting its potential as an oral anti-fibrotic drug. This provides a basis for understanding the pharmacological behavior of similar compounds in the body.

Mechanism of Action

Target of Action

The primary target of 4-methyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

The compound interacts with its target, the Cell division protein ZipA, in a yet to be determined manner . The interaction likely results in changes to the protein’s function, potentially inhibiting bacterial cell division.

Biochemical Pathways

bacterial cell division pathway . By interacting with the Cell division protein ZipA, it may disrupt the normal process of bacterial cell division, leading to inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of bacterial cell division. By targeting the Cell division protein ZipA, it may prevent bacteria from dividing and proliferating, potentially leading to their death .

properties

IUPAC Name |

4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-16-5-7-17(8-6-16)22(27)23-19-4-2-3-18(15-19)20-9-10-21(25-24-20)26-11-13-28-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPKYXVYMLGWLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2374809.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)

![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)

![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)

![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)